Lipophilicity Advantage Over the Phenyl Analog – Log P Comparison
The computed log P (XLogP3‑AA) of 2‑methyl‑2‑(naphthalen‑1‑yl)oxirane is 3.0852, whereas the corresponding value for the direct phenyl analog 2‑methyl‑2‑phenyloxirane is 2.0 [1]. This 1.08‑unit increase translates to roughly a 12‑fold higher octanol‑water partition coefficient, predicting superior passive membrane permeability and enhanced hydrophobic pocket complementarity in biological targets.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 3.0852 |
| Comparator Or Baseline | 2‑Methyl‑2‑phenyloxirane: log P = 2.0 |
| Quantified Difference | Δlog P = +1.08 (≈ 12‑fold increase in lipophilicity) |
| Conditions | Computed by XLogP3‑AA algorithm (PubChem / ChemSrc) |
Why This Matters
Procurement of the naphthyl oxirane is justified when a project requires a more lipophilic epoxide building block to improve membrane penetration or target‑site residency in cell‑based assays.
- [1] PubChem. 2-Methyl-2-phenyloxirane: XLogP3-AA 2.0. View Source
